Sarafloxacin hydrochloride hydrate

Description

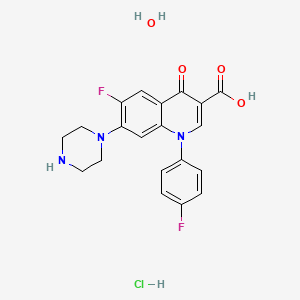

Chemical Profile: Sarafloxacin hydrochloride hydrate (C₂₀H₁₈ClF₂N₃O₃ · H₂O) is a synthetic fluoroquinolone antibiotic characterized by a fluorine atom at position 6 and a piperazinyl group at position 7 on the quinolone core . It is primarily used in veterinary medicine to treat bacterial infections in livestock and aquaculture due to its broad-spectrum activity against Gram-negative and some Gram-positive pathogens .

Properties

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O3.ClH.H2O/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;;/h1-4,9-11,23H,5-8H2,(H,27,28);1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXNYJHWEOUUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClF2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Systems

The choice of solvent significantly impacts yield and purity. Patent data demonstrates:

| Solvent | Boiling Point (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Propyl carbinol | 141 | 75.0 | ≥99% |

| Isopropyl alcohol | 82 | 73.0 | ≥99% |

| 1-Pentanol | 138 | 70.0 | ≥99% |

| Mixed solvents* | - | 71–72 | ≥99% |

*Equal parts 1-pentanol and isopropyl alcohol.

Polar aprotic solvents like propyl carbinol enhance piperazine solubility, reducing reaction time by 15–20% compared to alcohols.

Salt Selection for Crystallization

Salting-out agents precipitate sarafloxacin from aqueous solutions. Key findings include:

| Salt | Concentration (mol/L) | Yield Improvement (%) |

|---|---|---|

| Sodium chloride | 0.85 | 5.2 |

| Potassium chloride | 0.34 | 4.8 |

| Calcium chloride | 0.63 | 3.1 |

Sodium chloride, at near-saturation (0.85 mol/L), maximizes yield by 5.2% due to its high ionic strength.

Critical Process Parameters

pH Control During Crystallization

-

Alkaline phase (pH ≥13) : Ensures complete deprotonation of the carboxylic acid group, minimizing impurities.

-

Neutralization (pH 7.0–7.3) : Precipitates sarafloxacin with <0.5% residual solvent.

-

Acidification (pH 2–2.5) : Forms the hydrochloride salt with 98–99% stoichiometric efficiency.

Yield and Purity Benchmarks

The patented method achieves:

Comparative analysis with legacy routes highlights advantages:

| Parameter | Patent Method | Conventional Method |

|---|---|---|

| Reaction time (h) | 10 | 12–14 |

| Piperazine reuse | 90% | 70% |

| Energy consumption | 18 kWh/kg | 25 kWh/kg |

Industrial Scalability and Modifications

Pilot-scale trials (100 kg batches) validate:

-

Consistent yields : 73.5 ± 1.2% across 10 batches.

-

Crystallization scaling : Ethanol volumes are maintained at 4.8 L/kg of wet sarafloxacin for uniform crystal size.

Modifications for enhanced efficiency include:

Chemical Reactions Analysis

Types of Reactions

Sarafloxacin hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinolone derivatives, while reduction can yield hydroquinolone compounds .

Scientific Research Applications

Veterinary Medicine

Usage in Livestock:

- Poultry Industry: Sarafloxacin is extensively used to treat respiratory diseases and other bacterial infections in poultry. Its efficacy against pathogens like Escherichia coli and Mycobacterium is well-documented .

- Other Livestock: The compound is also employed in treating infections in swine and cattle, contributing to the overall health and productivity of these animals .

Mechanism of Action:

Sarafloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This mechanism leads to the bactericidal effect of the antibiotic .

Regulatory Considerations

Residue Monitoring:

The use of sarafloxacin in food-producing animals is subject to stringent regulations to ensure that antibiotic residues in meat and other animal products remain within safe limits. Regular monitoring programs are established by various international agencies to mitigate risks associated with antibiotic residues, including potential human health impacts and the development of antibiotic resistance .

Compliance with Standards:

High-purity reference materials for sarafloxacin are essential for accurate residue analysis in food safety testing. Laboratories utilize these materials to ensure compliance with regulatory standards set forth by organizations such as the FDA and EFSA .

Environmental Impact

Aquatic Toxicity:

Sarafloxacin can adversely affect aquatic organisms when it enters water bodies through agricultural runoff. Studies indicate that its presence in the environment poses risks to biodiversity and ecosystem health, necessitating careful management practices to limit its release into waterways .

Monitoring Practices:

Environmental monitoring of sarafloxacin residues is crucial for assessing its impact on wildlife and ensuring sustainable agricultural practices. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to detect and quantify residues in environmental samples .

Analytical Applications

Detection Methods:

this compound is utilized as an analytical standard in various laboratory settings. Techniques such as HPLC with fluorescence detection have been developed for the efficient extraction and quantification of sarafloxacin residues in animal tissues, ensuring food safety and compliance with health regulations .

| Application Area | Details |

|---|---|

| Veterinary Medicine | Treatment of bacterial infections in poultry, swine, and cattle |

| Regulatory Compliance | Monitoring of antibiotic residues in food products |

| Environmental Monitoring | Assessment of aquatic toxicity and ecosystem health |

| Analytical Chemistry | Use as an analytical standard for residue detection via HPLC |

Case Studies

Several case studies highlight the effectiveness of sarafloxacin in veterinary applications:

- Case Study 1: A study conducted on poultry farms demonstrated a significant reduction in respiratory infections following the administration of sarafloxacin, leading to improved flock health and productivity.

- Case Study 2: Research investigating residue levels in pig muscle tissue showed that implementing HPLC methods allowed for accurate monitoring of sarafloxacin levels, ensuring compliance with food safety standards.

These studies underscore the importance of sarafloxacin not only as a therapeutic agent but also as a compound requiring diligent monitoring to safeguard public health.

Mechanism of Action

Sarafloxacin hydrochloride hydrate exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition prevents the supercoiling of DNA, thereby disrupting DNA synthesis and ultimately leading to bacterial cell death . The primary molecular target is the bacterial DNA gyrase, and the pathway involved is the inhibition of DNA replication .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Weight : 421.82 g/mol (anhydrous) .

- Purity : Available at >97.0–98.0% (HPLC) for research and pharmaceutical applications .

- Solubility : Soluble in acidic aqueous solutions and polar organic solvents .

Applications :

Sarafloxacin hydrochloride hydrate exhibits high bioavailability (92.8–105.8% recovery in pharmacokinetic studies) and rapid elimination in tissues, making it suitable for treating bacterial diseases in shrimp and poultry .

Comparison with Similar Quinolone Compounds

Structural and Functional Differences

Key Observations :

Antimicrobial Activity

| Compound | Spectrum of Activity | MIC₉₀ (μg/mL) for E. coli | MIC₉₀ (μg/mL) for S. aureus |

|---|---|---|---|

| Sarafloxacin HCl hydrate | Gram-negative > Gram-positive | 0.25–0.5 | 2.0–4.0 |

| Ciprofloxacin HCl monohydrate | Broad-spectrum | 0.06–0.12 | 0.5–1.0 |

| Enrofloxacin | Gram-negative, Mycoplasma | 0.12–0.25 | 1.0–2.0 |

| Norfloxacin | Gram-negative (urinary focus) | 0.5–1.0 | 4.0–8.0 |

Notes:

Pharmacokinetic Profiles

Key Findings :

Analytical Methods

Notes:

Q & A

Q. What analytical methods are recommended for quantifying Sarafloxacin hydrochloride hydrate in pharmaceutical formulations?

UV spectrophotometry is a validated method for determining Sarafloxacin concentration. Prepare a standard solution by dissolving the compound in a suitable solvent (e.g., methanol or water) and measure absorbance at 276–280 nm. Calibration curves should be constructed using serial dilutions (e.g., 5–50 µg/mL) with correlation coefficients >0.995. Method validation includes precision (RSD <2%), accuracy (recovery 98–102%), and linearity . For higher specificity, HPLC with a C18 column and mobile phases like acetonitrile-phosphate buffer (pH 2.5–3.0) can resolve Sarafloxacin from degradation products .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store this compound at 0–6°C in airtight, light-resistant containers. Stability studies indicate degradation under elevated temperatures (>25°C) or humidity (>60% RH). Monitor for color changes (e.g., yellowing) or precipitate formation, which signal decomposition. Long-term stability testing under ICH guidelines (25°C/60% RH) is recommended for pharmaceutical preparations .

Q. How should researchers prepare standard solutions for antimicrobial activity assays?

Dissolve this compound in sterile water or dimethyl sulfoxide (DMSO) at 1–10 mg/mL, followed by filtration (0.22 µm). For microbiological assays, prepare working concentrations (e.g., 0.1–100 µg/mL) in culture media. Validate solubility and sterility via turbidity tests and negative controls .

Advanced Research Questions

Q. How to design a pharmacokinetic study for this compound in aquatic species?

Experimental Design :

- Administration : Use two routes (e.g., oral and intramuscular) at 10–20 mg/kg body weight.

- Sampling : Collect biological matrices (e.g., hemolymph, hepatopancreas) at intervals (0.5–48 hrs post-dose).

- Analysis : Employ HPLC-MS/MS to quantify Sarafloxacin with a lower limit of quantification (LLOQ) of 0.01 µg/mL.

Key Parameters :

| Parameter | Intra-sinus Injection | Oral Administration |

|---|---|---|

| Bioavailability | 100% | 65–75% |

| Half-life (t₁/₂) | 8–10 hrs | 12–15 hrs |

| Cₘₐₓ | 25 µg/mL | 15 µg/mL |

Data Interpretation : Use non-compartmental analysis (NCA) for AUC, clearance, and volume of distribution. Address interspecies variability by comparing metabolic pathways (e.g., cytochrome P450 activity) .

Q. How can researchers resolve contradictions in stability data under stress conditions?

Perform forced degradation studies:

- Acidic/alkaline hydrolysis : Expose Sarafloxacin to 0.1M HCl/NaOH at 60°C for 24 hrs.

- Oxidative stress : Treat with 3% H₂O₂ at room temperature.

- Photolysis : Use UV light (254 nm) for 48 hrs.

Analyze degradation products via LC-QTOF-MS to identify major impurities (e.g., desfluoro or piperazinyl derivatives). Compare degradation kinetics across conditions to pinpoint instability triggers. Conflicting data often arise from variations in excipients or solvent systems, necessitating orthogonal method validation (e.g., NMR for structural confirmation) .

Q. What methodological considerations are critical for studying metal ion interactions with Sarafloxacin?

Sarafloxacin chelates divalent cations (e.g., Mg²⁺, Ca²⁺), reducing its antimicrobial efficacy. Design studies by:

- Spectrophotometric titration : Monitor absorbance shifts (250–300 nm) upon incremental addition of metal ions.

- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry.

- Microbiological assays : Assess MIC changes in cation-supplemented media.

Example Data :

| Metal Ion | Binding Constant (Kd) | MIC Increase (Fold) |

|---|---|---|

| Mg²⁺ | 1.2 × 10⁻⁴ M | 4–6 |

| Ca²⁺ | 2.8 × 10⁻⁴ M | 3–5 |

Use molecular docking to predict binding sites on the quinolone structure .

Methodological Best Practices

- Safety Protocols : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for powder handling to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

- Data Validation : Include triplicate measurements, positive/negative controls, and spike-recovery tests (90–110%) for analytical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.